molecular formula C8H14N2O5S B13453085 Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate

Katalognummer: B13453085
Molekulargewicht: 250.27 g/mol
InChI-Schlüssel: FCQCQNGEVVDEFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is a complex organic compound with a unique structure that includes a thiadiazonane ring

Eigenschaften

Molekularformel

C8H14N2O5S

Molekulargewicht

250.27 g/mol

IUPAC-Name

methyl 1,1,6-trioxo-1,2,7-thiadiazonane-4-carboxylate

InChI

InChI=1S/C8H14N2O5S/c1-15-8(12)6-4-7(11)9-2-3-16(13,14)10-5-6/h6,10H,2-5H2,1H3,(H,9,11)

InChI-Schlüssel

FCQCQNGEVVDEFU-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC(=O)NCCS(=O)(=O)NC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it generally includes the formation of the thiadiazonane ring followed by the introduction of the carboxylate group. Common reagents used in the synthesis include sulfur-containing compounds and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its desired form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 1,1,6-trioxo-1lambda6,2,7-thiadiazonane-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biologische Aktivität

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their diverse biological activities. They have been studied for their potential in various fields, including pharmacology and agrochemicals. The presence of sulfur and nitrogen in their structure often contributes to their biological properties.

Biological Activities

1. Antimicrobial Activity:
Thiadiazole derivatives have demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that certain thiadiazole compounds exhibit inhibitory effects on Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogens like Candida species.

2. Anticancer Properties:
Research indicates that some thiadiazole derivatives possess anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For example, derivatives of thiadiazole have been shown to inhibit the proliferation of various cancer cell lines.

3. Anti-inflammatory Effects:
Thiadiazoles may also exhibit anti-inflammatory properties. Some compounds in this class have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that specific modifications to the thiadiazole structure enhanced antibacterial efficacy against Staphylococcus aureus and Escherichia coli.

Compound NameActivityMIC (µg/mL)
Thiadiazole ABactericidal32
Thiadiazole BBacteriostatic64

Case Study 2: Anticancer Activity
In another investigation, a novel thiadiazole compound was synthesized and tested against human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell viability.

Treatment Dose (µM)Cell Viability (%)
0100
1075
5050
10030

The mechanisms through which thiadiazole compounds exert their biological effects can vary significantly based on their specific chemical structure. Common mechanisms include:

  • Enzyme Inhibition: Many thiadiazoles act as inhibitors of key enzymes involved in metabolic pathways.
  • DNA Interaction: Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation: Certain compounds may interact with cellular receptors, influencing signaling pathways associated with growth and apoptosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.